REACTION_CXSMILES
|
COC(=O)[C@H:4]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[NH:5][C:6](=[O:23])[CH2:7][N:8]([C:16](OC(C)(C)C)=[O:17])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S(Cl)(Cl)=O>CO>[CH2:9]([N:8]1[CH2:7][C:6](=[O:23])[NH:5][CH:4]([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]1=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
dipeptide
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](NC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)=O)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution stirred at ambient temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 0° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ˜30 mL of ether
|
Type
|
CUSTOM
|
Details
|
producing a white solid
|
Type
|
FILTRATION
|
Details
|
that was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methanol (40 mL)
|
Type
|
ADDITION
|
Details
|
treated with ammonium hydroxide (29%, 10 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
CUSTOM
|
Details
|
The solid residue was partitioned between saturated NaHCO3 (40 mL), water (20 mL) and CHCl3
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(NC(C1)=O)CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.382 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC(=O)[C@H:4]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[NH:5][C:6](=[O:23])[CH2:7][N:8]([C:16](OC(C)(C)C)=[O:17])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S(Cl)(Cl)=O>CO>[CH2:9]([N:8]1[CH2:7][C:6](=[O:23])[NH:5][CH:4]([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:16]1=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
dipeptide
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](NC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)=O)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution stirred at ambient temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 0° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ˜30 mL of ether
|
Type
|
CUSTOM
|
Details
|
producing a white solid
|
Type
|
FILTRATION
|
Details
|
that was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methanol (40 mL)
|
Type
|
ADDITION
|
Details
|
treated with ammonium hydroxide (29%, 10 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
CUSTOM
|
Details
|
The solid residue was partitioned between saturated NaHCO3 (40 mL), water (20 mL) and CHCl3
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(NC(C1)=O)CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.382 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |